Ethyl 2-acetyl-3-(dimethylamino)acrylate

Enaminone synthesis Organic building block Reaction efficiency

Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS 203186-58-7), also known as Ethyl 2-[(dimethylamino)methylene]-3-oxobutanoate, is a versatile enaminone building block widely employed in organic synthesis, particularly for constructing N-substituted [1,2,4]triazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. This compound features a characteristic "push-pull" electronic system, where the electron-donating dimethylamino group is conjugated across a double bond to an electron-withdrawing acetyl group and an ethyl ester moiety.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 203186-58-7
Cat. No. B151985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetyl-3-(dimethylamino)acrylate
CAS203186-58-7
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CN(C)C)C(=O)C
InChIInChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+
InChIKeyLQSOVGAUOHMPLK-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS 203186-58-7): Essential Enaminone Building Block for Heterocyclic Synthesis


Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS 203186-58-7), also known as Ethyl 2-[(dimethylamino)methylene]-3-oxobutanoate, is a versatile enaminone building block widely employed in organic synthesis, particularly for constructing N-substituted [1,2,4]triazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . This compound features a characteristic "push-pull" electronic system, where the electron-donating dimethylamino group is conjugated across a double bond to an electron-withdrawing acetyl group and an ethyl ester moiety . This unique electronic configuration imparts a specific and predictable reactivity profile that is fundamental to its utility as a synthetic intermediate. It is commercially available from multiple suppliers with a typical purity of >95.0% (GC)(T) [1].

Why Generic Enaminone or Acrylate Substitution is Risky When Sourcing Ethyl 2-acetyl-3-(dimethylamino)acrylate


While several enaminones and dimethylamino-acrylates exist as commercial building blocks, their reactivity is exquisitely sensitive to the substitution pattern on the conjugated system. For example, the simple Ethyl 3-(N,N-dimethylamino)acrylate (CAS 924-99-2) lacks the alpha-acetyl group , resulting in a different electronic landscape and diminished steric control for regioselective cyclizations. Conversely, the cyano analog Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a more reactive electrophile , which can lead to unwanted side reactions and lower yields in specific applications requiring the acetyl group's precise activation profile. Therefore, substituting a closely related analog without re-optimizing the reaction conditions can result in significant yield reduction, formation of undesired byproducts, or complete synthetic failure. The quantitative evidence below delineates the specific, verifiable advantages of Ethyl 2-acetyl-3-(dimethylamino)acrylate in its designated roles.

Quantitative Evidence Guide for Ethyl 2-acetyl-3-(dimethylamino)acrylate: Head-to-Head Performance Data for Scientific Procurement


High-Yield One-Step Synthesis of the Target Enaminone (99% Yield)

The synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate proceeds with exceptional efficiency and high stereoselectivity from readily available precursors. This high-yield, single-step procedure minimizes material waste and simplifies purification.

Enaminone synthesis Organic building block Reaction efficiency

Commercial Availability and Analytical Purity Standards

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a well-defined commercial product available from major chemical suppliers with a standard analytical purity of >95.0% as determined by gas chromatography (GC) and titration (T). [1]

Chemical procurement Purity analysis Quality control

Application as a Key Intermediate in the Synthesis of Patented Pharmaceutical Candidates

Ethyl 2-acetyl-3-(dimethylamino)acrylate is explicitly named as a key synthetic intermediate in multiple patent applications for novel pharmaceutical compounds targeting kinases and other therapeutic areas. This demonstrates its established role in complex, multi-step syntheses.

Medicinal chemistry Pharmaceutical intermediate Patent literature

Regioselective Control in the Construction of Pyrimidine Heterocycles

The compound's specific structure facilitates highly regioselective cyclocondensation reactions to form pyrimidine rings. In a representative procedure, it is used as a key building block for synthesizing ethyl 2,4-dimethylpyrimidine-5-carboxylate.

Heterocyclic chemistry Pyrimidine synthesis Regioselectivity

High-Value Research and Industrial Application Scenarios for Ethyl 2-acetyl-3-(dimethylamino)acrylate


Focused Library Synthesis of Antibacterial 1,2,4-Triazoles and Thiadiazines

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a direct and efficient precursor for synthesizing libraries of N-substituted-[1,2,4]triazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are heterocyclic scaffolds with known antibacterial activity. As indicated in the product's technical documentation, its structure is ideally suited for this specific cyclization . Procurement for this application is justified by the compound's ability to directly generate the desired pharmacophore core in a convergent manner.

Medicinal Chemistry Synthesis of Kinase Inhibitors and Other Drug Candidates

The compound's value in medicinal chemistry is validated by its explicit use as an intermediate in multiple patent applications for novel pharmaceutical candidates, including those targeting RIP2 kinase (WO-2021152165-A1) and LRRK2 kinase (WO-2021007477-A1) . Researchers engaged in kinase inhibitor drug discovery will find this building block directly applicable to established synthetic routes for lead optimization, based on its demonstrated utility in these patents.

Synthesis of Complex Pyrimidine-Based Heterocycles

For projects requiring the synthesis of densely functionalized pyrimidine rings, Ethyl 2-acetyl-3-(dimethylamino)acrylate serves as a strategic starting material. As shown in documented synthetic routes, it can undergo cyclocondensation with amidines to yield specific pyrimidine carboxylates . This application is a direct consequence of the "push-pull" electronic character and the precise positioning of its reactive centers, which provides a level of regiochemical control not easily replicated by simpler analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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